N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6OS/c19-13-1-3-14(4-2-13)21-16(26)11-27-17-6-5-15-22-23-18(25(15)24-17)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHRJXHJBOLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
The compound features several functional groups that contribute to its biological activity:
- Bromophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Pyridinyl Group : Known for its role in biological activity due to nitrogen's ability to participate in hydrogen bonding.
- Triazolopyridazinyl Group : Imparts unique properties that can affect enzyme inhibition and receptor binding.
Synthesis Overview
The synthesis of N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazolopyridazine Core : Achieved through cycloaddition reactions.
- Bromination of Aniline Derivatives : Coupling reactions introduce the bromophenyl group.
- Nucleophilic Substitution : The sulfanylacetamide moiety is attached via nucleophilic substitution reactions.
The biological activity of this compound is linked to its interaction with various molecular targets within biological systems. It may act by:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can modulate metabolic pathways.
- Receptor Modulation : Potentially affecting neurotransmitter or hormone receptors, leading to altered physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 | |
| 6e | Staphylococcus aureus | 32 | |
| 6k | Escherichia coli | 16 |
These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Research indicates that derivatives containing the triazolopyridazine scaffold have shown efficacy against various cancer cell lines. A notable study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through modulation of mitochondrial pathways.
Case Studies
Several case studies highlight the potential applications of N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide:
- Case Study 1 : Evaluation in Mycobacterium tuberculosis models demonstrated significant inhibition at low concentrations, suggesting potential as an anti-tubercular agent.
- Case Study 2 : In vitro studies on human cancer cell lines revealed cytotoxic effects with minimal toxicity to normal cells, indicating a favorable therapeutic index.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features
Target Compound vs. Triazolo-Pyridazine Derivatives ()
The triazolo-pyridazine scaffold is shared with several analogs, but substituent variations significantly alter properties:
| Compound (CAS No.) | R<sup>3</sup> | R<sup>6</sup> | Key Differences vs. Target Compound |
|---|---|---|---|
| 877634-23-6 | - | 4-Methylphenyl, thioacetamide | Lacks pyridin-4-yl at R<sup>3</sup> |
| 894063-52-6 | - | 3-Phenyl, furan-2-carboxamide | Carboxamide instead of thioacetamide |
| 894067-38-0 | Methyl | Phenyl, acetamide | Methyl at R<sup>3</sup>, no sulfur linkage |
| Target Compound | Pyridin-4-yl | 4-Bromophenyl, thioacetamide | Unique combination of R<sup>3</sup> and S-linkage |
The thioacetamide (S-linkage) may improve metabolic stability over oxygen-based analogs but reduce solubility .
Target Compound vs. Bromophenyl Acetamides ()
Compounds like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide share the 4-bromophenyl-acetamide motif but lack the triazolo-pyridazine core. Key differences include:
- Dihedral Angles : In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, the dihedral angle between the bromophenyl and pyrazine rings is 54.6°, influencing molecular planarity and crystal packing . The target compound’s triazolo-pyridazine core likely imposes distinct torsional constraints.
- Hydrogen Bonding : The pyrazine ring in the analog participates in N–H···N interactions, while the target’s pyridin-4-yl and pyridazine systems may enable π-π stacking or additional hydrogen bonds .
Q & A
Q. Table 1: Optimized Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, 80°C, 8h | 58 | |
| Thioether Coupling | K₂CO₃, DMF, 70°C, 12h | 65 | |
| Bromophenyl Coupling | Pd(PPh₃)₄, DMF/H₂O, 90°C, 24h | 72 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Target Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Chlorophenyl | Anticancer (MCF-7: 12.3) | |
| 4-Methoxyphenyl | Antimicrobial (S. aureus: 8.7) | |
| Pyridin-2-yl | Antiviral (HCV: 5.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
